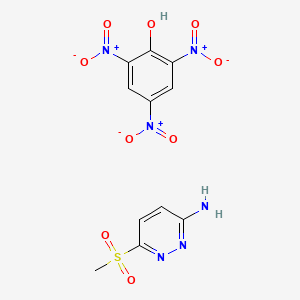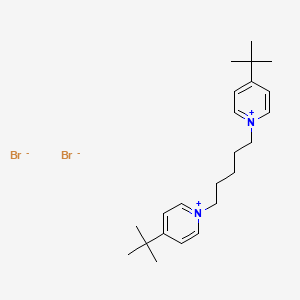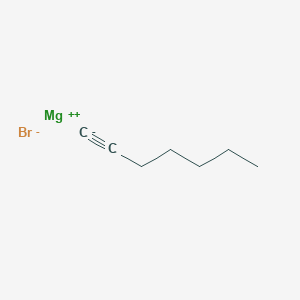![molecular formula C19H12ClNOS B14593083 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole CAS No. 61100-26-3](/img/structure/B14593083.png)
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a thiophene ring and a phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce various substituted benzoxazole derivatives.
科学的研究の応用
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors.
作用機序
The mechanism of action of 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.
Benzoxazole Derivatives: Compounds such as 2-Phenylbenzoxazole and 2-Methylbenzoxazole share the benzoxazole core and are used in similar research contexts.
Uniqueness
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and a benzoxazole core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
61100-26-3 |
|---|---|
分子式 |
C19H12ClNOS |
分子量 |
337.8 g/mol |
IUPAC名 |
4-chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H12ClNOS/c20-15-7-4-8-16-18(15)21-19(22-16)17-12-11-14(23-17)10-9-13-5-2-1-3-6-13/h1-12H |
InChIキー |
RMZSHFLKDAPYJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(S2)C3=NC4=C(O3)C=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)





![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)


![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)
